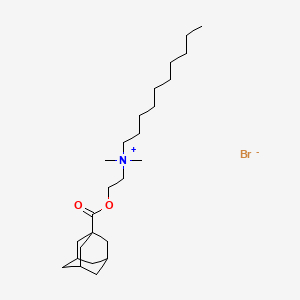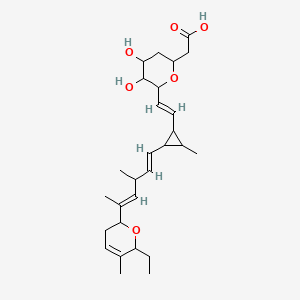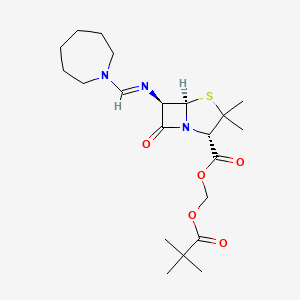
AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (3-(p-triethylammoniophenyl)propyl)triethyl-, diiodide is a bioactive chemical.
Applications De Recherche Scientifique
Methylating Agent in Organic Chemistry
- Quaternary ammonium salts, similar to AMMONIUM (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE, are used as alternative methylating agents in organic synthesis. They are advantageous due to their non-volatility, non-carcinogenic nature, and ease of handling. These salts facilitate the regioselective introduction of a CH3 group adjacent to a carbonyl group, offering good yields and utilizing green solvents like anisole (Templ & Schnürch, 2022).
Role in Nitrogen Cycle
- Ammonium salts play a significant role in the nitrogen cycle, acting as a major exogenous nitrogen source in both marine and terrestrial habitats. They are crucial as both an endogenous and exogenous nitrogen source, contributing to processes like photorespiration and phenylpropanoid synthesis (Raven, Wollenweber Linda & Handley, 1992).
Ammonia Synthesis
- Quaternary ammonium salts are involved in the practical synthesis of ammonia. For instance, the reaction of nitrogen gas with samarium diiodide and water in the presence of a molybdenum catalyst can yield ammonium sulfate, demonstrating their utility in ammonia production (Ashida et al., 2019).
Chiroptical Studies
- Enantiomerically pure quaternary ammonium salts with a chiral side chain have been synthesized for chiroptical studies. These salts are valuable for understanding the crystallographic structures and configurations of stereocenters in compounds (Gheorghe et al., 2008).
Catalysis in Organic Synthesis
- Triethyl ammonium dihydrogen phosphate, a type of quaternary ammonium salt, serves as a catalyst in the synthesis of 1,8-dioxo-octahydroxanthenes and bis(indolyl)methanes. This demonstrates the versatility of quaternary ammonium salts in facilitating various organic reactions (Kalantari, 2012).
Electrochemical Applications
- Quaternary ammonium salts have been evaluated for their electrochemical properties, particularly in applications like electric double layer capacitors. Their wide potential windows and high ionic conductivities make them suitable for such applications (Sato, Masuda & Takagi, 2004).
Fertilizer Technology
- In the domain of agriculture, ammonium salts are embedded in degradable polymer matrices to create slow-release fertilizer formulations. This application shows the importance of ammonium salts in improving the efficiency and environmental impact of fertilizers (Boyandin, Kazantseva, Varygina & Volova, 2017).
Interaction with Acetylcholinesterase
- Studies on bis-quaternary fluorescence probes like propidium diiodide, which have structural similarities to the given compound, reveal insights into their interaction with enzymes like acetylcholinesterase. This has implications in understanding enzyme-ligand interactions (Taylor & Lappi, 1975).
Propriétés
Numéro CAS |
63951-16-6 |
|---|---|
Nom du produit |
AMMONIUM, (3-(p-TRIETHYLAMMONIOPHENYL)PROPYL)TRIETHYL-, DIIODIDE |
Formule moléculaire |
C21H40I2N2 |
Poids moléculaire |
574.4 g/mol |
Nom IUPAC |
triethyl-[3-[4-(triethylazaniumyl)phenyl]propyl]azanium;diiodide |
InChI |
InChI=1S/C21H40N2.2HI/c1-7-22(8-2,9-3)19-13-14-20-15-17-21(18-16-20)23(10-4,11-5)12-6;;/h15-18H,7-14,19H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
AGDVQHODLAMVPE-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |
SMILES canonique |
CC[N+](CC)(CC)CCCC1=CC=C(C=C1)[N+](CC)(CC)CC.[I-].[I-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ammonium, (3-(p-triethylammoniophenyl)propyl)triethyl-, diiodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















